{1-[2-Amino(naphthalen-1-yl)acetamido]-3-methylbutyl}boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{1-[2-Amino(naphthalen-1-yl)acetamido]-3-methylbutyl}boronic acid is a complex organic compound that features a boronic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-Amino(naphthalen-1-yl)acetamido]-3-methylbutyl}boronic acid typically involves multiple stepsThe final step involves the formation of the boronic acid group through a reaction with a boron-containing reagent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production .
Analyse Chemischer Reaktionen
Types of Reactions
{1-[2-Amino(naphthalen-1-yl)acetamido]-3-methylbutyl}boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form borate esters.
Reduction: The amino group can be reduced to form amines.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield borate esters, while substitution reactions on the naphthalene ring can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {1-[2-Amino(naphthalen-1-yl)acetamido]-3-methylbutyl}boronic acid is used as a precursor for the synthesis of more complex molecules. It is also used in Suzuki-Miyaura coupling reactions, which are important for forming carbon-carbon bonds .
Biology and Medicine
It can be used to design inhibitors for specific enzymes or receptors .
Industry
In industry, this compound is used in the production of advanced materials and as a catalyst in various chemical processes .
Wirkmechanismus
The mechanism of action of {1-[2-Amino(naphthalen-1-yl)acetamido]-3-methylbutyl}boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications . The naphthalene ring can interact with aromatic residues in proteins, enhancing its binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Similar in structure but lacks the naphthalene ring.
Naphthalene-1-boronic acid: Similar but does not have the aminoacetamido group.
Benzylboronic acid: Similar but has a benzyl group instead of the naphthalene ring.
Uniqueness
{1-[2-Amino(naphthalen-1-yl)acetamido]-3-methylbutyl}boronic acid is unique due to its combination of a boronic acid group with a naphthalene ring and an aminoacetamido group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block for more complex molecules .
Eigenschaften
CAS-Nummer |
413615-76-6 |
---|---|
Molekularformel |
C17H23BN2O3 |
Molekulargewicht |
314.2 g/mol |
IUPAC-Name |
[1-[(2-amino-2-naphthalen-1-ylacetyl)amino]-3-methylbutyl]boronic acid |
InChI |
InChI=1S/C17H23BN2O3/c1-11(2)10-15(18(22)23)20-17(21)16(19)14-9-5-7-12-6-3-4-8-13(12)14/h3-9,11,15-16,22-23H,10,19H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
FPPKYIXPUSWBSU-UHFFFAOYSA-N |
Kanonische SMILES |
B(C(CC(C)C)NC(=O)C(C1=CC=CC2=CC=CC=C21)N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.